molecular formula C18H21N5O3S B2733351 4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034503-39-2

4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2733351
CAS RN: 2034503-39-2
M. Wt: 387.46
InChI Key: NUAXYLMOTMKPMD-UHFFFAOYSA-N
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Description

4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile, also known as DSP-4, is a compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons. This compound has been used to study the role of noradrenergic neurons in various physiological and pathological conditions, including depression, anxiety, and neurodegenerative diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research efforts have been dedicated to synthesizing a range of heterocyclic compounds, demonstrating the versatility of enaminonitriles and related structures in creating pharmacologically relevant molecules. The utility of enaminonitriles in heterocyclic synthesis has been highlighted, with the synthesis of new pyrazole, pyridine, and pyrimidine derivatives from key intermediates. These compounds are characterized by spectral data, showing the potential for diverse chemical applications (Fadda, Etman, El-Seidy, & Elattar, 2012). Similarly, sulfolene pyridinones have been utilized as precursors for pyridinone ortho-quinodimethanes, trapped by in situ reaction with dienophiles, indicating their use in complex chemical syntheses (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).

Antimicrobial and Biological Activities

Another significant area of application involves the evaluation of novel heterocycles for antimicrobial activity. Compounds based on pyrazole and pyrimidine structures have shown promising results against various bacterial and fungal strains. This includes the synthesis and antimicrobial activity assessment of new heterocycles, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002; Alsaedi, Farghaly, & Shaaban, 2019).

Molecular and Crystal Structure Analysis

The detailed molecular and crystal structure analysis of synthesized compounds is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of a synthesized pyran derivative was established through X-ray measurements, supporting its antimicrobial activity evaluation (Okasha et al., 2022). Such analyses are fundamental in the rational design of molecules with desired biological activities.

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole bearing compounds, known for their biological activities, illustrates the application of sulfonylbenzonitrile derivatives in creating compounds with potential therapeutic applications. These compounds were evaluated for enzyme inhibition, showcasing the intersection of synthetic chemistry and biochemistry (Khalid et al., 2016).

Development of Biofilm and Enzyme Inhibitors

Research into bis(pyrazole-benzofuran) hybrids possessing a piperazine linker underscores the compound's relevance in addressing bacterial biofilms and enzyme inhibition. This research indicates a potential pathway for developing novel antimicrobial agents targeting specific bacterial mechanisms (Mekky & Sanad, 2020).

properties

IUPAC Name

4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-22(2)17-18(21-10-9-20-17)26-15-4-3-11-23(13-15)27(24,25)16-7-5-14(12-19)6-8-16/h5-10,15H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAXYLMOTMKPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

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